![molecular formula C21H17N3O2S B11203170 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-methoxyphenyl)urea](/img/structure/B11203170.png)
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHOXYPHENYL)UREA is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHOXYPHENYL)UREA can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach includes the use of microwave irradiation and one-pot multicomponent reactions to enhance the yield and efficiency of the synthesis . Industrial production methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHOXYPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHOXYPHENYL)UREA has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHOXYPHENYL)UREA involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer research, it inhibits key enzymes and signaling pathways involved in cell proliferation and survival, such as tyrosine kinases and apoptosis pathways .
Comparison with Similar Compounds
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHOXYPHENYL)UREA can be compared with other benzothiazole derivatives, such as:
3-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one: Known for its potent antibacterial activity.
5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: Used in the synthesis of ethynyl derivatives through Sonogashira cross-coupling reactions.
The uniqueness of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHOXYPHENYL)UREA lies in its specific substitution pattern and the presence of the methoxyphenyl group, which contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H17N3O2S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C21H17N3O2S/c1-26-17-12-10-16(11-13-17)23-21(25)22-15-8-6-14(7-9-15)20-24-18-4-2-3-5-19(18)27-20/h2-13H,1H3,(H2,22,23,25) |
InChI Key |
RTYDQPBNOVSYMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


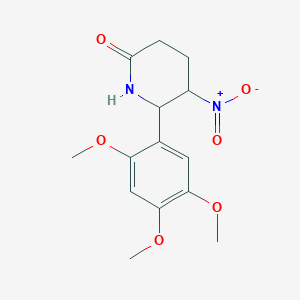
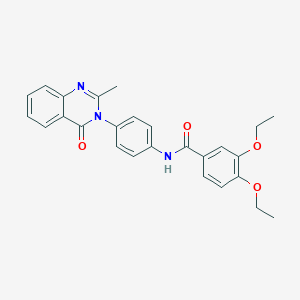
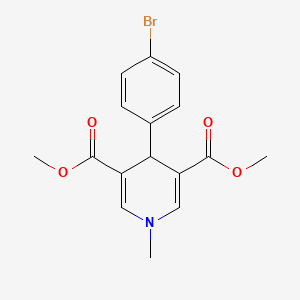
![ethyl 4-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B11203123.png)
![N-(4-acetylphenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11203125.png)
![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide](/img/structure/B11203129.png)
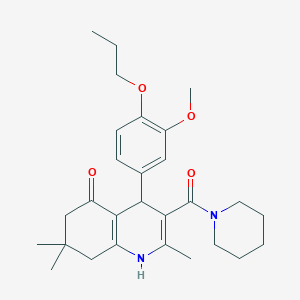
![N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11203140.png)
![N-(4-fluorophenyl)-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide](/img/structure/B11203141.png)
![N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B11203148.png)
methanone](/img/structure/B11203151.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11203152.png)
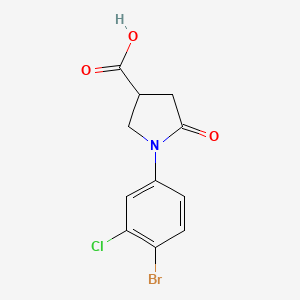
![N-(2,4-dimethylphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11203162.png)
